Acetylphosphinic acid

Description

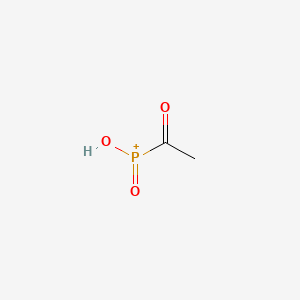

Acetylphosphinic acid (AcPhi, C₂H₅O₂P) is an organophosphorus compound characterized by a phosphinic acid backbone (PH(O)OH) substituted with an acetyl group (-COCH₃). It is commonly studied as its sodium salt (Na⁺[AcPhi⁻]) due to enhanced stability and solubility in aqueous systems . AcPhi is a potent mechanism-based inhibitor of pyruvate dehydrogenase (PDH), a critical enzyme in cellular energy metabolism. Its inhibitory activity stems from the formation of a covalent adduct with the thiamin diphosphate (ThDP) cofactor, generating a stable phosphonolactyl-ThDP intermediate that disrupts the catalytic cycle . This property has made AcPhi a valuable tool in enzymology and metabolic studies, particularly for probing PDH dysfunction in diseases like diabetes and cancer.

Properties

CAS No. |

50654-76-7 |

|---|---|

Molecular Formula |

C2H4O3P+ |

Molecular Weight |

107.03 g/mol |

IUPAC Name |

acetyl-hydroxy-oxophosphanium |

InChI |

InChI=1S/C2H3O3P/c1-2(3)6(4)5/h1H3/p+1 |

InChI Key |

UXWUXWWEYHEDTA-UHFFFAOYSA-O |

SMILES |

CC(=O)[P+](=O)O |

Canonical SMILES |

CC(=O)[P+](=O)O |

Synonyms |

acetylphosphinate acetylphosphinic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Aminophosphonic Acids

- α-Aminoethylphosphonic acid (α-Ala-P) and β-aminoethylphosphonic acid (β-Ala-P): These compounds feature an amino group (-NH₂) instead of an acetyl group. The amino substitution increases basicity, with pKa values ~2–3 for the phosphonic acid group, compared to AcPhi’s pKa of ~1.5–2.0. This difference influences their solubility and reactivity in biological systems. For instance, β-Ala-P (CILIATIN) is a known antimicrobial agent, whereas AcPhi’s acetyl group enhances its specificity as an enzyme inhibitor .

- p-Aminophenylphosphonic acid: The aromatic ring introduces hydrophobicity, reducing aqueous solubility but increasing affinity for lipid-rich environments. Unlike AcPhi, this compound is used in metal chelation and catalysis .

Alkyl/Aryl-Substituted Phosphinic Acids

- Diphenylphosphinic acid (C₁₂H₁₁O₂P) : The phenyl groups confer high thermal stability (melting point: 193–195°C) and lipophilicity, making it suitable for materials science applications. In contrast, AcPhi’s acetyl group lowers its melting point (<100°C) and enhances water solubility .

- Methylphenylphosphinic acid (C₇H₉O₂P) : The methyl group reduces steric hindrance compared to AcPhi, favoring coordination with transition metals. Its collision cross-section (predicted via computational models) is smaller than AcPhi’s, reflecting differences in molecular volume .

Functional Analogues

Acetylmethylphosphinic Acid (AcMPhi)

Phosphonic Acid Derivatives

- Acetylphosphonic acid (CH₃CO-PO(OH)₂) : The additional oxygen in the phosphonic acid group increases acidity (pKa ~1.0) and hydrolytic stability compared to AcPhi. However, it exhibits weaker enzyme inhibition due to reduced compatibility with ThDP’s active site .

Comparative Data Tables

Table 1: Physical and Chemical Properties

*Estimated based on analogous compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for acetylphosphinic acid, and what analytical techniques are essential for verifying its purity and structure?

- This compound is typically synthesized via nucleophilic substitution or condensation reactions involving phosphorus precursors. For example, alkylphosphinic acids can be prepared using hypophosphorous acid (H3PO2) in isopropanol under reflux with radical initiators like AIBN (azobisisobutyronitrile) .

- Key analytical methods :

- <sup>31</sup>P NMR spectroscopy to confirm the presence of the phosphinic moiety (δ ~10–30 ppm).

- FT-IR spectroscopy for identifying P=O (~1200 cm<sup>-1</sup>) and P-C (~750 cm<sup>-1</sup>) stretching vibrations.

- Elemental analysis to validate stoichiometry and purity .

Q. How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

- Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to monitor decomposition temperatures and enthalpy changes.

- Control variables such as atmospheric oxygen, humidity, and solvent interactions. For reproducibility, document heating rates (e.g., 10°C/min) and sample mass (e.g., 5–10 mg) in triplicate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of phosphine (PH3), a potential byproduct during decomposition.

- Personal protective equipment (PPE) : Acid-resistant gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in novel reactions?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize molecular geometries and predict reaction pathways.

- Compare calculated activation energies with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Systematic literature review : Cross-reference studies using standardized conditions (e.g., solvent polarity, temperature).

- Controlled replication : Reproduce conflicting experiments with strict adherence to documented protocols.

- Class extrapolation : Compare trends with structurally similar organophosphates (e.g., phenylphosphonic acid) to identify outliers .

Q. How can researchers optimize reaction yields for this compound derivatives while minimizing side products?

- Catalyst screening : Test radical initiators (e.g., AIBN vs. V-70) to modulate reaction rates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of phosphorus precursors.

- In situ monitoring : Use <sup>31</sup>P NMR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What methodologies are recommended for studying the coordination chemistry of this compound with transition metals?

- Spectroscopic techniques : X-ray crystallography to determine binding modes, and UV-Vis spectroscopy to monitor ligand-to-metal charge transfer.

- Titration experiments : Measure stability constants (log K) via pH-metric or calorimetric titrations.

- Comparative studies : Benchmark against phosphonic acids (e.g., phenylphosphonic acid) to assess ligand strength .

Q. How should researchers address discrepancies between experimental and computational data in phosphinic acid studies?

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., instrument calibration).

- Sensitivity testing : Vary input parameters (e.g., solvent models) to assess their impact on theoretical results.

- Collaborative validation : Cross-check data with independent labs using shared protocols .

Methodological Guidelines

- Reproducibility : Document all synthetic steps, including reagent grades (e.g., ≥99% purity), solvent drying methods, and inert atmosphere protocols .

- Data presentation : Use tables to compare spectroscopic data (e.g., NMR shifts) across studies. For example:

| Compound | <sup>31</sup>P NMR (ppm) | FT-IR P=O (cm<sup>-1</sup>) |

|---|---|---|

| This compound | 18.5 | 1190 |

| Phenylphosphonic acid | 25.3 | 1215 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.